2-Cyclopropyl-4-methylthiazole
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Overview
Description
2-Cyclopropyl-4-methylthiazole is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For instance, 2-bromo-4-methylcyclopropyl ketone can be reacted with thiourea under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or alkylated thiazoles.
Scientific Research Applications
2-Cyclopropyl-4-methylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methylthiazole involves its interaction with various molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, inhibiting their activity. The compound’s sulfur and nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Thiazole: A simpler analog with a similar five-membered ring structure.
2,4-Disubstituted Thiazoles: Compounds with substitutions at the 2 and 4 positions, exhibiting diverse biological activities.
1,3,4-Thiadiazoles: Compounds with a similar heterocyclic structure but different nitrogen and sulfur arrangements
Uniqueness: 2-Cyclopropyl-4-methylthiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in drug design and other applications where specific molecular interactions are desired .
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-4-9-7(8-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGRJGSUSGCOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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